- Preparation of N-substituted derivatives of azole heterocyclic peptoids as serine protease inhibitors, United States, , ,
Cas no 95582-17-5 ((S)-3-Cbz-amino-2-piperidone)

(S)-3-Cbz-amino-2-piperidone structure
Nom du produit:(S)-3-Cbz-amino-2-piperidone
Numéro CAS:95582-17-5
Le MF:C13H16N2O3
Mégawatts:248.277743339539
MDL:MFCD08166408
CID:799613
PubChem ID:11482034
(S)-3-Cbz-amino-2-piperidone Propriétés chimiques et physiques
Nom et identifiant
-
- (S)-3-(Cbz-amino)-2-piperidone
- (S)?-?3-?Cbz-?Aminopiperidin-?2-?one
- (S)-3-CBZ-AMINO-2-PIPERIDONE
- benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate
- Carbamic acid,[(3S)-2-oxo-3-piperidinyl]-, phenylmethyl ester (9CI)
- (S)-3-N-Cbz-Aminopiperidin-2-one
- (S)-3-Benzyloxycarbonylamino-2-piperidone
- Benzyl (S)-2-oxopiperidin-3-ylcarbamate
- (S)-Benzyl (2-oxopiperidin-3-yl)carbamate
- (S)-benzyl 2-oxopiperidin-3-ylcarbamate
- Carbamic acid, [(3S)-2-oxo-3-piperidinyl]-, phenylmethyl ester
- (S)-Nenzyl (2-oxopiperidin-3-yl)carbamate
- KVHNKJHAXXEKFU-NSHDSACASA-N
- 6528AJ
- FCH3601537
- AB43572
- (S)-3-benzy
- Carbamic acid, (2-oxo-3-piperidinyl)-, phenylmethyl ester, (S)- (ZCI)
- Carbamic acid, [(3S)-2-oxo-3-piperidinyl]-, phenylmethyl ester (9CI)
- (3S)-3-Benzyloxycarbonylamino-2-piperidinone
- 95582-17-5
- A845337
- W-205548
- MFCD08166408
- AKOS015918106
- VDA58217
- DTXSID40467310
- EN300-6735227
- SCHEMBL4078569
- benzyl N-[(3S)-2-oxo-3-piperidyl]carbamate
- (phenylmethyl) N-[(3S)-2-oxidanylidenepiperidin-3-yl]carbamate
- AS-37240
- (3S)-3-benzyloxycarbonylamino-2-piperidone
- Benzyl(S)-2-oxopiperidin-3-ylcarbamate 95%
- Benzyl [(3S)-2-oxopiperidin-3-yl]carbamate
- N-[(3S)-2-oxo-3-piperidinyl]carbamic acid (phenylmethyl) ester
- (S)-3-Cbz-aminopiperidin-2-one
- (S)-(2-OXO-PIPERIDIN-3-YL)-CARBAMIC ACID BENZYL ESTER
- (S)-3-Cbz-amino-2-piperidone
-
- MDL: MFCD08166408
- Piscine à noyau: 1S/C13H16N2O3/c16-12-11(7-4-8-14-12)15-13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,16)(H,15,17)/t11-/m0/s1
- La clé Inchi: KVHNKJHAXXEKFU-NSHDSACASA-N
- Sourire: N([C@H]1CCCNC1=O)C(=O)OCC1C=CC=CC=1
Propriétés calculées
- Qualité précise: 248.11600
- Masse isotopique unique: 248.11609238g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 18
- Nombre de liaisons rotatives: 4
- Complexité: 301
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 67.4
- Le xlogp3: 1.3
Propriétés expérimentales
- Couleur / forme: White to Yellow Solid
- Dense: 1.22±0.1 g/cm3 (20 ºC 760 Torr),
- Point de fusion: 101-102 ºC
- Point d'ébullition: 502.5℃at760mmHg
- Solubilité: Légèrement soluble (1,1 G / l) (25 ºC),
- Le PSA: 67.43000
- Le LogP: 1.91110
(S)-3-Cbz-amino-2-piperidone Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302
- Déclaration d'avertissement: P264;P270;P301+P312;P330
- Conditions de stockage:Room temperature
(S)-3-Cbz-amino-2-piperidone Données douanières
- Code HS:2933790090
- Données douanières:
Code douanier chinois:
2933790090Résumé:
2933790090 autres lactames. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 9,0% droits généraux: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933790090. Autres lactames. TVA: 17,0%. Taux de remboursement: 9,0%. Droit NPF: 9,0%, droit général: 20,0%
(S)-3-Cbz-amino-2-piperidone PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Chemenu | CM180643-5g |
(S)-Benzyl (2-oxopiperidin-3-yl)carbamate |
95582-17-5 | 95% | 5g |
$654 | 2021-08-05 | |
Chemenu | CM180643-1g |
(S)-Benzyl (2-oxopiperidin-3-yl)carbamate |
95582-17-5 | 95% | 1g |
$292 | 2024-07-18 | |
abcr | AB284225-250 mg |
(S)-(2-Oxo-piperidin-3-yl)-carbamic acid benzyl ester, 97%; . |
95582-17-5 | 97% | 250 mg |
€147.40 | 2023-07-20 | |
abcr | AB284225-1 g |
(S)-(2-Oxo-piperidin-3-yl)-carbamic acid benzyl ester, 97%; . |
95582-17-5 | 97% | 1 g |
€289.00 | 2023-07-20 | |
Enamine | EN300-6735227-1.0g |
benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate |
95582-17-5 | 95.0% | 1.0g |
$76.0 | 2025-03-13 | |
Enamine | EN300-6735227-2.5g |
benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate |
95582-17-5 | 95.0% | 2.5g |
$166.0 | 2025-03-13 | |
Enamine | EN300-6735227-0.05g |
benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate |
95582-17-5 | 95.0% | 0.05g |
$19.0 | 2025-03-13 | |
Enamine | EN300-6735227-5.0g |
benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate |
95582-17-5 | 95.0% | 5.0g |
$308.0 | 2025-03-13 | |
AstaTech | 57626-0.25/G |
(S)-3-N-CBZ-AMINOPIPERIDIN-2-ONE |
95582-17-5 | 97% | 0.25g |
$199 | 2023-09-16 | |
abcr | AB284225-250mg |
(S)-(2-Oxo-piperidin-3-yl)-carbamic acid benzyl ester, 97%; . |
95582-17-5 | 97% | 250mg |
€144.50 | 2025-02-21 |
(S)-3-Cbz-amino-2-piperidone Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
Référence
- Preparation of azole heterocyclic peptoids as serine protease inhibitors, United States, , ,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: 4-Methylmorpholine , Potassium hydroxide , Triphosgene Solvents: Acetonitrile , Water ; 20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 15 s, 20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 15 s, 20 °C
Référence
- Rapid and Mild Lactamization Using Highly Electrophilic Triphosgene in a Microflow ReactorChemistry - A European Journal, 2021, 27(27), 7525-7532,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
Référence
- Preparation of prolinyl peptide analogs as serine protease inhibitors, United States, , ,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
Référence
- Preparation of azole heterocyclic peptoids containing keto or diketo ring systems as serine protease inhibitors, United States, , ,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
Référence
- Preparation of N-substituted prolinyl peptide analogs as serine protease inhibitors, United States, , ,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Sodium carbonate Solvents: Methanol ; 6 h, reflux; reflux → 0 °C
1.2 1 h, rt
1.2 1 h, rt
Référence
- Preparation of optically-active octahydropyrrolo[3,2-b]pyridin-2-one derivatives and their intermediates, Japan, , ,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 30 min, < 10 °C; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 4 h, pH 8 - 9, rt; rt → 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9; 30 min
1.5 Solvents: Diethyl ether ; 30 min
1.2 Reagents: Sodium hydroxide Solvents: Water ; 4 h, pH 8 - 9, rt; rt → 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9; 30 min
1.5 Solvents: Diethyl ether ; 30 min
Référence
- Preparation of sulfonamide lactams as Factor Xa inhibitors, United States, , ,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
Référence
- preparation of proline analog peptides as serine protease inhibitors, United States, , ,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: N-Methyl-2-pyrrolidone , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile ; overnight, rt
Référence
- Preparation of azacycloalkanone serine protease inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 30 min, < 10 °C; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 4 h, pH 8 - 9, rt; rt → 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9; 30 min
1.5 Solvents: Diethyl ether ; 30 min
1.2 Reagents: Sodium hydroxide Solvents: Water ; 4 h, pH 8 - 9, rt; rt → 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9; 30 min
1.5 Solvents: Diethyl ether ; 30 min
Référence
- Preparation of arylsulfonamidopiperidones as inhibitors of Factor Xa., World Intellectual Property Organization, , ,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Triethylamine , O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate Solvents: Dimethylformamide ; pH 8.5, rt; 16 h, rt
1.2 Reagents: Triethylamine ; pH 8.5, rt
1.2 Reagents: Triethylamine ; pH 8.5, rt
Référence
- Preparation of backbone-cyclized peptide derivatives as serine protease and thrombin inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 13
Conditions de réaction
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
Référence
- Preparation of fused cycloheptane azole heterocyclic peptoids as serine protease inhibitors, United States, , ,
Synthetic Routes 14
Conditions de réaction
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
Référence
- Preparation of heterocyclic compounds as serine protease inhibitors, United States, , ,
Synthetic Routes 15
Conditions de réaction
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
Référence
- Preparation of oxadiazole peptide analogs as serine protease inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 16
Conditions de réaction
1.1 Reagents: Cobalt chloride (CoCl2) , Sodium borohydride Solvents: Methanol
Référence
- Synthesis of L-[5-11C]ornithineJournal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(9), 1079-90,
Synthetic Routes 17
Conditions de réaction
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux; reflux → rt
1.2 Solvents: Methanol ; cooled
1.2 Solvents: Methanol ; cooled
Référence
- Preparation of tripeptoid analogs as serine protease inhibitors, United States, , ,
Synthetic Routes 18
Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 20 min, 0 °C
1.2 3 h, 0 °C; 0 °C → rt; 19 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 15 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ; 0 °C; 18 h, rt
1.2 3 h, 0 °C; 0 °C → rt; 19 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 15 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ; 0 °C; 18 h, rt
Référence
- First synthesis and determination of the absolute configuration of sulphostin, a novel inhibitor of dipeptidyl peptidase IVJournal of Natural Products, 2004, 67(6), 999-1004,
Synthetic Routes 19
Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Methanol ; < 0 °C; 3 h, 50 - 55 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 2 h, < 5 °C; 10 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ; 1 h, rt
1.4 < 10 °C; 1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 2 h, < 5 °C; 10 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ; 1 h, rt
1.4 < 10 °C; 1 h, rt
Référence
- Development of a Large-Scale Synthesis of Sulphostin, a Dipeptidyl Peptidase IV InhibitorOrganic Process Research & Development, 2005, 9(5), 570-576,
Synthetic Routes 20
Conditions de réaction
Référence
- Phosphonamide-substituted lactams, Federal Republic of Germany, , ,
(S)-3-Cbz-amino-2-piperidone Raw materials
- Butanoic acid, 4-cyano-2-[[(phenylmethoxy)carbonyl]amino]-, (2,4,6-trimethylphenyl)methyl ester, (S)-
- N2-Benzyloxycarbonyl-L-ornithine
- (s)-3-Aminopiperidin-2-one
- H-Orn-OMe Dihydrochloride
- (S)-ornithine hydrochloride
- (2S)-2,5-diaminopentanoic acid
- Z-Orn-Oh.hcl
(S)-3-Cbz-amino-2-piperidone Preparation Products
(S)-3-Cbz-amino-2-piperidone Littérature connexe
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
3. Book reviews
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:95582-17-5)(S)-3-Cbz-amino-2-piperidone

Pureté:99%/99%/99%/99%/99%
Quantité:5.0g/10.0g/25.0g/50.0g/100.0g
Prix ($):216.0/367.0/808.0/1373.0/2335.0